molecular formula C20H19BrN4O2 B11665156 N'-(1-(4-Bromophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303107-65-5

N'-(1-(4-Bromophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665156
CAS No.: 303107-65-5
M. Wt: 427.3 g/mol
InChI Key: FIGGYRUVKBLDDR-LPYMAVHISA-N
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Description

N’-(1-(4-Bromophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Bromophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 3-ethoxybenzaldehyde to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to yield the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with carbohydrazide under reflux conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Bromophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(1-(4-Bromophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Chlorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(1-(4-Fluorophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(1-(4-Methylphenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(1-(4-Bromophenyl)ethylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s overall properties and applications.

Properties

CAS No.

303107-65-5

Molecular Formula

C20H19BrN4O2

Molecular Weight

427.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19BrN4O2/c1-3-27-17-6-4-5-15(11-17)18-12-19(24-23-18)20(26)25-22-13(2)14-7-9-16(21)10-8-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

FIGGYRUVKBLDDR-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br

Origin of Product

United States

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